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Compound of Interest

Compound Name: BCM-599

Cat. No.: B13432353

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for experiments involving two
distinct investigational compounds previously associated with the identifier BCM-599: TLC599
and ABBV-599. Given the distinct mechanisms of action and therapeutic targets of these two
compounds, they are addressed in separate sections to ensure clarity and accuracy in
experimental design and execution.

Section 1: TLC599 (Liposomal Dexamethasone
Sodium Phosphate)
Application Notes

TLC599 is a proprietary BioSeizer® formulation of dexamethasone sodium phosphate, a potent
glucocorticoid, designed for extended-release intra-articular administration for the management
of osteoarthritis (OA) pain. The mechanism of action of TLC599 is centered on the anti-
inflammatory and immunosuppressive effects of dexamethasone. These effects are mediated
through both genomic and non-genomic signaling pathways.

The genomic pathway involves the binding of dexamethasone to cytosolic glucocorticoid
receptors (GR). This complex then translocates to the nucleus, where it can either transactivate
the expression of anti-inflammatory genes or transrepress the expression of pro-inflammatory
genes by interfering with transcription factors such as NF-kB and AP-1. The non-genomic
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pathway involves more rapid, membrane-mediated effects that are independent of gene
transcription and can influence intracellular signaling cascades.

Key applications for in vitro and in vivo studies of TLC599 include the assessment of its anti-
inflammatory efficacy, its effects on chondrocyte viability and function, and its modulation of
inflammatory signaling pathways in relevant cell types such as synoviocytes and chondrocytes.

Data Presentation

The following tables summarize representative quantitative data from clinical trials of TLC599 in
patients with knee osteoarthritis.

Table 1: Change from Baseline in WOMAC Pain Subscale Scores in Patients with Knee
Osteoarthritis Treated with TLC599.

TLC599 (12 mg)
) . Mean Change (LS Placebo Mean
Timepoint . p-value
Mean Difference Change

vs. Placebo)

Week 12 -0.87 (-0.37) -0.50 0.0027[1][2]

Week 24 -0.82 (-0.35) -0.47 0.0037[1][2]

Table 2: Change from Baseline in VAS Pain Scores in Patients with Knee Osteoarthritis Treated
with TLC599.

TLC599 (12 mg)
) . Mean Change (LS Placebo Mean
Timepoint . p-value
Mean Difference Change

vs. Placebo)

Week 24 -3.18 (-1.38) -1.80 0.0319[2]

Mandatory Visualization
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Caption: Dexamethasone genomic signaling pathway in inflammatory cells.

Experimental Protocols

This protocol assesses the effect of TLC599 on the viability of primary human chondrocytes or
a chondrocyte cell line (e.g., C28/12) cultured in a pro-inflammatory environment.

Materials:

Primary human chondrocytes or C28/12 cell line

DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

Recombinant human Interleukin-13 (IL-1[3)

TLC599 and control liposomes (placebo)
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e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability
reagent (e.g., PrestoBlue)

e DMSO

e 96-well microplates

e Microplate reader

Procedure:

e Seed chondrocytes in a 96-well plate at a density of 1 x 10”4 cells/well and allow them to
adhere overnight.

¢ Starve the cells in serum-free medium for 2-4 hours.

o Treat the cells with various concentrations of TLC599 or control liposomes for 2 hours.

» Stimulate the cells with IL-13 (e.g., 10 ng/mL) for 24-48 hours. Include a non-stimulated
control group.

 After the incubation period, add the cell viability reagent (e.g., MTT solution to a final
concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

e If using MTT, solubilize the formazan crystals with DMSO.

o Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a
microplate reader.

o Calculate cell viability as a percentage of the untreated control.

This protocol measures the protein expression of key inflammatory and catabolic markers in
chondrocytes or synoviocytes treated with TLC599.

Materials:

o Chondrocytes or synoviocytes
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o 6-well plates

e IL-1B

e TLC599 and control liposomes

o RIPA lysis buffer with protease and phosphatase inhibitors
o BCA protein assay kit

e SDS-PAGE gels and running buffer

» Transfer buffer and PVDF membranes

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies (e.g., anti-MMP-13, anti-ADAMTS5, anti-COX-2, anti-iNOS, anti-B3-actin)
e HRP-conjugated secondary antibodies

e Chemiluminescent substrate

e Imaging system

Procedure:

e Seed cells in 6-well plates and grow to 80-90% confluency.

o Treat cells with TLC599 or control liposomes followed by IL-1 stimulation as described in
the viability assay protocol.

o Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
o Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

e Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for
1 hour at room temperature.

Wash the membrane again and detect the protein bands using a chemiluminescent substrate
and an imaging system.

Quantify the band intensities and normalize to the loading control (3-actin).

Section 2: ABBV-599 (Elsubrutinib and Upadacitinib)
Application Notes

ABBV-599 is an investigational fixed-dose combination of elsubrutinib, a Bruton's tyrosine
kinase (BTK) inhibitor, and upadacitinib, a Janus kinase (JAK) 1 selective inhibitor. This
combination therapy is being developed for the treatment of autoimmune diseases, such as
rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE), by targeting two distinct
and non-overlapping signaling pathways involved in the inflammatory cascade.[3][4]

Upadacitinib targets the JAK-STAT signaling pathway, which is crucial for the signaling of
numerous pro-inflammatory cytokines.[5][6] By selectively inhibiting JAK1, upadacitinib
modulates the downstream signaling of cytokines that are pivotal in the pathogenesis of
autoimmune diseases.[7]

Elsubrutinib is an irreversible inhibitor of BTK, a key enzyme in the B-cell receptor (BCR)
signaling pathway. BTK is essential for B-cell proliferation, differentiation, and antibody
production. By inhibiting BTK, elsubrutinib is expected to reduce the pathogenic activity of B-
cells in autoimmune diseases.

Experimental applications for ABBV-599 involve dissecting the individual and synergistic effects
of its components on immune cell function, cytokine signaling, and B-cell activity.

Data Presentation

The following tables present representative quantitative data from clinical trials of ABBV-599 in
patients with RA and SLE.
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Table 3: American College of Rheumatology (ACR) Response Rates at Week 12 in Patients
with Rheumatoid Arthritis.

Treatment Group

ACR20 (%)

ACR50 (%)

ACR70 (%)

ABBV-599

(elsubrutinib 60 mg + 67.7 40.3 19.4
upadacitinib 15 mg)

Upadacitinib 15 mg 62.5 37.5 17.5
Elsubrutinib 60 mg 43.9 19.5 4.9
Placebo 31.6 10.5 0

Table 4: SLE Responder Index (SRI-4) and Other Efficacy Endpoints at Week 48 in Patients

with Systemic Lupus Erythematosus.

Treatment Group

SRI-4 Responders (%)

BICLA Responders (%)

ABBV-599 High Dose

(elsubrutinib 60 mg + 59.7 56.5
upadacitinib 30 mg)

Upadacitinib 30 mg 62.9 59.7
Placebo 33.3 33.3

Mandatory Visualization
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Caption: Dual inhibition of JAK-STAT and BTK signaling by ABBV-599.

Experimental Protocols
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This protocol measures the inhibition of cytokine-induced STAT phosphorylation by upadacitinib

in peripheral blood mononuclear cells (PBMCs).

Materials:

Human PBMCs isolated from whole blood

RPMI-1640 medium with 10% FBS

Recombinant human IL-6

Upadacitinib

Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™)
Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-pSTAT3 (Y705))

Flow cytometer

Procedure:

Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
Resuspend PBMCs in RPMI-1640 at 1 x 1076 cells/mL.

Pre-incubate cells with various concentrations of upadacitinib or DMSO (vehicle control) for
1-2 hours at 37°C.

Stimulate the cells with IL-6 (e.g., 50 ng/mL) for 15-30 minutes at 37°C.
Immediately fix the cells by adding a fixation buffer.
Permeabilize the cells according to the manufacturer's protocol.

Stain the cells with the antibody cocktail (anti-CD3, anti-CD4, anti-pSTAT3) for 30-60 minutes
at room temperature in the dark.

Wash the cells and resuspend in flow cytometry staining buffer.
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Acquire the samples on a flow cytometer.

Analyze the data by gating on the lymphocyte population (e.g., CD3+CD4+ T cells) and
measuring the median fluorescence intensity (MFI) of pSTATS3.

Calculate the percent inhibition of STAT3 phosphorylation for each upadacitinib
concentration and determine the IC50 value.

This protocol assesses the effect of elsubrutinib on B-cell proliferation following B-cell receptor
(BCR) stimulation.

Materials:

Human PBMCs or isolated B-cells

RPMI-1640 medium with 10% FBS

Anti-IgM antibody (for BCR stimulation)

Interleukin-4 (IL-4)

Elsubrutinib

Cell proliferation dye (e.g., CFSE) or a proliferation assay kit (e.g., BrdU incorporation)

96-well U-bottom plates

Flow cytometer or microplate reader

Procedure:

Isolate PBMCs or B-cells. If using PBMCs, B-cells can be identified by surface markers
during flow cytometry analysis.

Label the cells with a cell proliferation dye like CFSE, if applicable.

Seed the cells in a 96-well U-bottom plate at an appropriate density.

Pre-treat the cells with various concentrations of elsubrutinib or DMSO for 1-2 hours.
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Stimulate the cells with anti-IgM (e.g., 10 pg/mL) and IL-4 (e.g., 20 ng/mL).
Incubate the cells for 3-5 days at 37°C.

If using a proliferation dye, stain the cells with B-cell markers (e.g., anti-CD19) and analyze
by flow cytometry to measure dye dilution in proliferating cells.

Alternatively, use a BrdU incorporation assay and measure the absorbance according to the
manufacturer's instructions.

Calculate the percent inhibition of B-cell proliferation and determine the IC50 value for
elsubrutinib.
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In Vitro Experiments
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Caption: General experimental workflow for in vitro evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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